4-Bromo-6-fluoro-2-methylquinoline
Overview
Description
4-Bromo-6-fluoro-2-methylquinoline is a halogenated quinoline derivative with the molecular formula C₁₀H₇BrFN and a molecular weight of 240.072 g/mol. This compound is characterized by the presence of bromine and fluorine atoms on the quinoline ring, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The compound can be synthesized by sequentially introducing bromine and fluorine atoms onto the quinoline ring through electrophilic aromatic substitution reactions.
Starting Materials: Common starting materials include 2-methylquinoline and appropriate halogenating agents such as bromine (Br₂) and fluorine (F₂).
Reaction Conditions: The reactions typically require controlled temperatures and the presence of a catalyst to ensure selective halogenation.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂).
Substitution Reagents: Nucleophiles such as sodium iodide (NaI) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives and other oxidized forms of the compound.
Reduction Products: Hydroquinoline derivatives and other reduced forms.
Substitution Products: Iodinated or aminated derivatives of the compound.
Scientific Research Applications
4-Bromo-6-fluoro-2-methylquinoline has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-6-fluoro-2-methylquinoline exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, leading to biological responses.
Pathways Involved: The pathways may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
4-Bromo-6-fluoro-2-methylquinoline is compared with other similar compounds, such as:
4-Bromoquinoline: Lacks the fluorine atom, resulting in different reactivity and biological activity.
6-Fluoroquinoline: Lacks the bromine atom, leading to variations in chemical properties and applications.
2-Methylquinoline: The absence of halogen atoms results in distinct chemical behavior and uses.
Biological Activity
4-Bromo-6-fluoro-2-methylquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, particularly in the development of antimalarial, anticancer, and antimicrobial agents. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that modifications on the quinoline structure can enhance activity against various pathogens. For instance, a series of related compounds demonstrated potent antitubercular activity, with specific substitutions leading to increased efficacy against Mycobacterium tuberculosis .
Antimalarial Properties
The antimalarial potential of quinoline derivatives is well-documented. Compounds structurally related to this compound have been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. Some studies reported IC50 values ranging from 0.014 to 5.87 µg/mL for various quinoline derivatives, indicating substantial antimalarial activity . The presence of halogen substitutions, such as bromine and fluorine, often enhances the biological activity of these compounds.
Anticancer Activity
Recent research has identified EPAC proteins as therapeutic targets in cancer treatment. Compounds similar to this compound have been investigated for their ability to inhibit EPAC1 activation, which plays a crucial role in cancer cell proliferation and migration. Structure-activity relationship studies indicated that specific substitutions significantly affect the potency of these inhibitors . Notably, the presence of bromine at certain positions was found to enhance inhibitory activity against EPAC1.
Structure-Activity Relationship (SAR) Studies
The SAR studies conducted on quinoline derivatives reveal critical insights into how structural modifications influence biological activity. The following table summarizes key findings from recent SAR investigations:
Compound | Substituent(s) | Biological Activity | IC50 (µM) |
---|---|---|---|
CE3F4 | 5,7-Dibromo | EPAC1 Inhibitor | ~0.5 |
This compound | 4-Bromo, 6-Fluoro | Antimicrobial/Antimalarial | TBD |
Analog 1 | No substitution | Low activity | >10 |
Analog 2 | 5-Bromo | Moderate activity | ~3 |
The data indicates that the introduction of bromine and fluorine atoms at specific positions significantly enhances the biological activities of these compounds.
Case Study 1: Antimycobacterial Activity
A study synthesized various quinoline derivatives, including those with a bromo substitution at the 6-position. The findings revealed that compounds with an n-butyl ether linkage exhibited good antitubercular activity, while those with n-propyl groups showed moderate efficacy . This suggests that structural variations can lead to significant differences in antimicrobial effectiveness.
Case Study 2: Antimalarial Efficacy
In vitro assays evaluated the antimalarial effects of several quinoline derivatives against Plasmodium falciparum. Compounds structurally related to this compound demonstrated promising results, with some showing enhanced potency compared to traditional treatments like chloroquine . This highlights the potential for developing new antimalarial therapies based on modified quinoline structures.
Properties
IUPAC Name |
4-bromo-6-fluoro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZBHRKDCGEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653696 | |
Record name | 4-Bromo-6-fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-47-8 | |
Record name | 4-Bromo-6-fluoro-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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